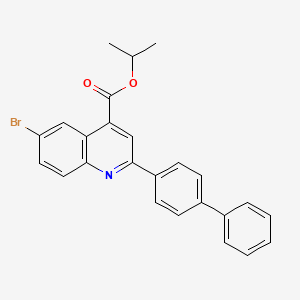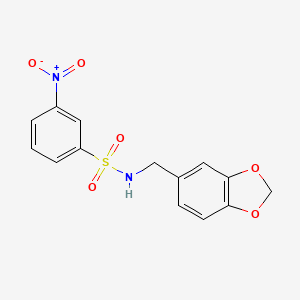
isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and chemistry. In
Mécanisme D'action
The mechanism of action of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various molecular targets involved in cancer cell proliferation and survival. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in tumor metastasis. Additionally, isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the molecular mechanisms of cancer cell proliferation and survival. However, there are also some limitations to using isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate in lab experiments. One limitation is that it can be difficult to synthesize and purify, which can limit its availability. Additionally, isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate can be toxic to normal cells at high concentrations, which can make it challenging to use in certain experiments.
Orientations Futures
There are many potential future directions for research on isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate. One direction is to further explore its anti-cancer activity and mechanism of action, with the goal of developing new cancer therapies that target the molecular pathways that isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate affects. Another direction is to study its potential applications in the treatment of Alzheimer's disease, with the goal of developing new drugs that can prevent or slow the progression of the disease. Additionally, there is potential for isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate to be used in other areas of scientific research, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate involves the reaction of 2-bromo-6-nitrophenol with biphenyl-4-carbaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with isopropyl chloroformate and 2-aminoacetophenone to yield isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate. The purity and yield of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are thought to play a key role in the development of the disease.
Propriétés
IUPAC Name |
propan-2-yl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO2/c1-16(2)29-25(28)22-15-24(27-23-13-12-20(26)14-21(22)23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKJEASHRMAZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![methyl N-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B5084467.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
![3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5084500.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B5084549.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5084551.png)
![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)